molecular formula C12H11N3O3 B8333715 Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate

Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate

Cat. No. B8333715
M. Wt: 245.23 g/mol
InChI Key: VIUCHIAQZJMVFC-UHFFFAOYSA-N
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Patent
US07309701B2

Procedure details

Working as in example 19 for the preparation of ethyl 6-[4-(benzyloxy)phenyl]-3-oxo-2,3-dihydropyridazine-4-carboxylate, but starting with 8.85 g of diethyl hydroxy(pyridin-3-oxoethyl)malonate, 3.67 g of hydrazine dihydrochloride and 250 cm3 of ethanol, and after recrystallization from ethanol, 3.6 g of ethyl 6-pyridin-3-yl-3-oxo-2,3-dihydropyridazine-4-carboxylate were obtained in the form of a green solid melting at a temperature in the region of 150° C.
Name
ethyl 6-[4-(benzyloxy)phenyl]-3-oxo-2,3-dihydropyridazine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diethyl hydroxy(pyridin-3-oxoethyl)malonate
Quantity
8.85 g
Type
reactant
Reaction Step Two
Quantity
3.67 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:9]1C=[CH:13][C:12]([C:15]2[CH:16]=[C:17]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:18](=[O:21])[NH:19][N:20]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1.Cl.Cl.[NH2:29]N>C(O)C>[N:29]1[CH:9]=[CH:10][CH:11]=[C:12]([C:15]2[CH:16]=[C:17]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:18](=[O:21])[NH:19][N:20]=2)[CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
ethyl 6-[4-(benzyloxy)phenyl]-3-oxo-2,3-dihydropyridazine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C=1C=C(C(NN1)=O)C(=O)OCC
Step Two
Name
diethyl hydroxy(pyridin-3-oxoethyl)malonate
Quantity
8.85 g
Type
reactant
Smiles
Step Three
Name
Quantity
3.67 g
Type
reactant
Smiles
Cl.Cl.NN
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C(C(NN1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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